1H-Indene-2-carboxamide
Description
Significance of Indene (B144670) Derivatives in Chemical Sciences
Indene and its derivatives are a significant class of compounds in the chemical sciences due to their versatile applications. ontosight.airesearchgate.net They are crucial building blocks in the synthesis of a wide range of organic molecules and materials. ontosight.ai In materials science, indene derivatives are utilized in the production of polymers, dyes, and materials with unique electronic and optical properties. ontosight.ai They also serve as ligands for metal complexes in organometallic chemistry and have applications in the development of photovoltaic solar cells and fluorescent materials. researchgate.netscispace.com
The indene framework is a common structural motif in many biologically active natural products and synthetic compounds. wikipedia.orgresearchgate.net This has made them particularly important in medicinal chemistry and drug discovery. ontosight.ai Researchers have explored indene derivatives for their potential anti-inflammatory, antioxidant, anticancer, antimicrobial, and neuroprotective properties. ontosight.aiontosight.ai For instance, certain indene analogues have been investigated as inhibitors of enzymes like succinate (B1194679) dehydrogenase and acetylcholinesterase, which are implicated in various diseases. acs.orgresearchgate.net
Historical Context of 1H-Indene-2-carboxamide in Organic Synthesis Research
The exploration of indene chemistry dates back to its initial isolation from coal tar. wikipedia.org However, focused research on specific derivatives like this compound is a more recent development, driven by the broader interest in the pharmacological potential of the indene scaffold. The synthesis of indene derivatives has evolved significantly over time, with numerous methods being developed to construct and functionalize the indene ring system. These methods often involve intramolecular cyclizations and condensation reactions. scispace.commdpi.com
A notable area of research has been the synthesis of various carboxamide derivatives of indene. For example, a study in 2016 detailed the synthesis of a series of 5,6-dimethoxy-1H-indene-2-carboxamides. tandfonline.comnih.gov This synthesis involved a multi-step process starting from 3-(3,4-dimethoxy-phenyl)-propionic acid, which was converted to the corresponding indanone and subsequently to the target carboxamides. tandfonline.com Another synthetic approach involves the reaction of 1-indanone (B140024) with methylamine (B109427) to produce N-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide. The development of such synthetic routes has been crucial for enabling the exploration of the biological activities of these compounds.
Overview of Research Trajectories for this compound and its Analogues
Current research on this compound and its analogues is largely focused on their potential as therapeutic agents. A significant research trajectory is the investigation of their role as multi-targeted agents for neurodegenerative diseases like Alzheimer's. tandfonline.comnih.gov Studies have shown that certain 5,6-dimethoxy-1H-indene-2-carboxamide derivatives exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in Alzheimer's disease treatment. tandfonline.comnih.govresearchgate.net Some of these compounds also inhibit the aggregation of amyloid-beta peptides, another hallmark of the disease. tandfonline.comnih.gov
Another important area of investigation is the development of indene-based compounds as inhibitors of succinate dehydrogenase (SDH) for potential use as fungicides in agriculture. acs.orgresearchgate.net For example, novel indene amino acid derivatives have been synthesized and evaluated for their SDH inhibitory activity. acs.orgresearchgate.net
Furthermore, the structural framework of this compound serves as a scaffold for the design and synthesis of new molecules with a wide range of potential biological activities. ontosight.ai Researchers continue to explore the synthesis of novel analogues with different substituents to understand structure-activity relationships and to optimize their pharmacological profiles. acs.orgtandfonline.com This includes computational studies, such as molecular docking and dynamics simulations, to predict the binding interactions of these compounds with their biological targets. researchgate.nettandfonline.com
Detailed Research Findings
Inhibitory Activity of 5,6-dimethoxy-1H-indene-2-carboxamide Derivatives
A study focused on a series of synthesized 5,6-dimethoxy-1H-indene-2-carboxamide derivatives revealed their potential as inhibitors of cholinesterases and amyloid-beta aggregation. tandfonline.comnih.gov The inhibitory activities were measured and are presented in the table below.
| Compound | BuChE IC₅₀ (μM) | AChE IC₅₀ (μM) | Aβ₁₋₄₂ Aggregation Inhibition (%) |
| 20 | 1.08 | - | Remarkable |
| 21 | 1.09 | - | Remarkable |
| 16 | - | - | Remarkable |
| 22 | - | - | Remarkable |
| Data sourced from a 2016 study on multi-targeted anti-Alzheimer agents. tandfonline.comnih.gov |
Compounds 20 and 21 were identified as the most potent inhibitors of Butyrylcholinesterase (BuChE). tandfonline.comnih.gov Kinetic analysis of compound 20 indicated that it acts as a noncompetitive inhibitor of BuChE. tandfonline.com Furthermore, compounds 16 , 20 , 21 , and 22 demonstrated significant inhibition of amyloid-beta (Aβ₁₋₄₂) aggregation. tandfonline.comnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
16832-93-2 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1H-indene-2-carboxamide |
InChI |
InChI=1S/C10H9NO/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2,(H2,11,12) |
InChI Key |
OAQQLPVORBNWBV-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C=C1C(=O)N |
Canonical SMILES |
C1C2=CC=CC=C2C=C1C(=O)N |
Other CAS No. |
16832-93-2 |
Synonyms |
1H-indene-2-carboxamide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 1H-Indene-2-carboxamide Core Structures
The formation of the fundamental this compound structure can be achieved through several reliable synthetic pathways. These methods focus on efficiently constructing the amide functional group on the indene (B144670) scaffold.
Direct Amide Bond Formation Strategies
Direct amidation involves the coupling of an indene-2-carboxylic acid with an appropriate amine source. This is a common and effective strategy, often facilitated by coupling agents that activate the carboxylic acid for nucleophilic attack by the amine. A variety of reagents have been proven effective for this transformation. For instance, the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBt) is frequently used to promote the formation of the amide bond. acs.org In this process, HOBt acts as an additive to suppress side reactions and minimize racemization. Other activating systems, such as Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TCFH) in the presence of N-methylimidazole (NMI), have also been successfully employed for challenging amide bond formations in related heterocyclic systems. acs.org
Furthermore, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, serves as a powerful reagent for the direct amidation of a wide array of carboxylic acids and amines. organic-chemistry.org This method is noted for its mild reaction conditions and often allows for product purification through simple filtration without the need for aqueous workup or chromatography, which is particularly beneficial for sensitive substrates. organic-chemistry.org The synthesis of indole-2-carboxamides, a structurally related class of compounds, often utilizes coupling systems like EDC·HCl with HOBt and N,N-diisopropylethylamine (DIPEA), or EDC·HCl with 4-dimethylaminopyridine (B28879) (DMAP), highlighting the versatility of these reagents in forming amide bonds with heterocyclic carboxylic acids. nih.gov
Carbamoylation Approaches in Indene Chemistry
Carbamoylation refers to the introduction of the carbamoyl (B1232498) group (-CONH₂) onto a substrate. While specific examples detailing the direct carbamoylation of an indene precursor to yield this compound are not extensively documented in the provided context, the strategy is a known transformation in organic synthesis. researchgate.netresearchgate.net For example, processes like the carbamoylation of activated double bonds and carbamoylation-peroxidation of alkenes have been developed. researchgate.netbeilstein-journals.org These reactions typically involve a reactive carbamoylating agent that can be incorporated into a molecule. The application of such methods to the indene framework represents a potential, albeit less common, route to the target compound.
Conversion of Indene Carboxylic Acid Precursors
A classic and highly effective method for preparing carboxamides is through the conversion of a carboxylic acid precursor into a more reactive intermediate, such as an acyl chloride. This two-step approach circumvents the need for coupling agents by enhancing the electrophilicity of the carbonyl carbon. For instance, 1H-indene-2-acetic acid, a related compound, can be readily converted into its primary amide. The synthesis involves an initial reaction with thionyl chloride (SOCl₂) to form the intermediate acyl chloride. This reactive species is not isolated but is subsequently treated with ammonia (B1221849) (NH₃) to yield the final amide product. This robust method is broadly applicable and can be adapted for the synthesis of this compound from its corresponding carboxylic acid.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted 1H-indene-2-carboxamides often requires more elaborate, multi-step protocols to build the desired molecular architecture. These routes allow for the precise placement of various functional groups on the indene ring system.
Multi-step Synthesis Protocols for Specific Analogues (e.g., 5,6-Dimethoxy-1H-indene-2-carboxamides)
A well-documented example is the synthesis of a series of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives. tandfonline.comtandfonline.com This multi-step pathway begins with 3-(3,4-dimethoxy-phenyl)-propionic acid and proceeds through several key intermediates. tandfonline.comtandfonline.com
The synthetic sequence is as follows:
Acid Chloride Formation: The starting material, 3-(3,4-dimethoxy-phenyl)-propionic acid, is first converted to its corresponding acid chloride, 3-(3,4-dimethoxy-phenyl)-propionyl chloride, using oxalyl chloride. tandfonline.comtandfonline.com
Intramolecular Cyclization: The acid chloride undergoes a Friedel-Crafts acylation reaction in the presence of a Lewis acid like aluminum chloride (AlCl₃) to form the cyclic ketone, 5,6-dimethoxy-1-indanone (B192829). tandfonline.comtandfonline.com
Ester Formation: The indanone is then reacted with dimethylcarbonate in the presence of sodium hydride to introduce an ester group, yielding 5,6-dimethoxy-1-oxo-indane-2-carboxylic acid methyl ester. tandfonline.comtandfonline.com
Amide Formation: This keto-ester intermediate is subjected to microwave-assisted amidation with various substituted primary anilines to form 5,6-dimethoxy-1-oxo-indane-2-carboxamide derivatives. tandfonline.comtandfonline.com
Reduction and Dehydration: Finally, the ketone group in the 5,6-dimethoxy-1-oxo-indane-2-carboxamide is reduced using sodium borohydride (B1222165) (NaBH₄), and subsequent acid-catalyzed dehydration affords the target 5,6-dimethoxy-1H-indene-2-carboxamide derivatives. tandfonline.com
Table 1: Key Intermediates in the Synthesis of 5,6-Dimethoxy-1H-indene-2-carboxamides
| Compound Name | Structure | Role in Synthesis |
| 3-(3,4-dimethoxy-phenyl)-propionic acid | C₁₁H₁₄O₄ | Starting Material tandfonline.comtandfonline.com |
| 5,6-dimethoxy-1-indanone | C₁₁H₁₂O₃ | Cyclized Ketone Intermediate tandfonline.comtandfonline.com |
| 5,6-dimethoxy-1-oxo-indane-2-carboxylic acid methyl ester | C₁₃H₁₄O₅ | Keto-ester Intermediate tandfonline.comtandfonline.com |
| 5,6-dimethoxy-1-oxo-indane-2-carboxamide derivatives | Varies | Amide Precursors tandfonline.comtandfonline.com |
Construction of Secondary and Tertiary Amide Bridges
The construction of secondary and tertiary amides on the indene core involves reacting an indene-2-carboxylic acid or its ester equivalent with a primary or secondary amine, respectively. The synthesis of 5,6-dimethoxy-1H-indene-2-carboxamides provides a clear illustration of how a library of secondary amides can be generated. tandfonline.comtandfonline.com In this work, the 5,6-dimethoxy-1-oxo-indane-2-carboxylic acid methyl ester intermediate was reacted with a variety of ortho-, meta-, and para-substituted primary anilines. tandfonline.comtandfonline.com This reaction, often accelerated by microwave irradiation, efficiently produces a range of N-aryl substituted secondary amides prior to the final reduction and dehydration steps. tandfonline.comtandfonline.com
This approach allows for significant structural diversity in the final products. While the specific study focused on secondary amides from primary anilines, the methodology can be extended to the synthesis of tertiary amides by employing secondary amines as the nucleophile in the amidation step.
Table 2: Examples of Substituted Anilines Used for Secondary Amide Synthesis
| Aniline (B41778) Reactant | Resulting Carboxamide (Post-reduction/dehydration) | Reference |
| Aniline | 5,6-Dimethoxy-1H-indene-2-carboxylic acid phenylamide | tandfonline.com |
| 4-Fluoroaniline | 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-fluoro-phenyl)-amide | tandfonline.com |
| 4-Chloroaniline | 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-chloro-phenyl)-amide | tandfonline.com |
| 4-Bromoaniline | 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-bromo-phenyl)-amide | tandfonline.com |
| 3-Fluoroaniline | 5,6-Dimethoxy-1H-indene-2-carboxylic acid (3-fluoro-phenyl)-amide | tandfonline.com |
Functionalization of the Indene Ring System
Functionalization of the indene structure is key to tuning its chemical and physical properties. This can be achieved through various reactions, including electrophilic substitutions and the direct introduction of functional groups.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. The process involves the attack of an electrophile by the nucleophilic aromatic ring, proceeding through a carbocation intermediate known as a sigma complex. masterorganicchemistry.com This two-step mechanism begins with a slow, rate-determining step where the aromaticity is disrupted, followed by a fast deprotonation step that restores the aromatic system. masterorganicchemistry.com
The indene core is susceptible to such electrophilic attacks. vulcanchem.com While the carboxamide group at the 2-position is an electron-withdrawing group and deactivates the ring, it directs incoming electrophiles primarily to the 5- and 6-positions of the benzene (B151609) portion of the indene system. Reactions are often facilitated by catalysts, such as Lewis acids like iron(III) chloride (FeCl₃), which are used to generate potent electrophiles and promote the reaction with various substrates, including alkynes. organic-chemistry.org
Beyond electrophilic substitution, various strategies exist for introducing functional groups onto the indene scaffold. One prominent method involves building the indene ring from already functionalized precursors. For instance, a series of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives have been synthesized starting from 3-(3,4-dimethoxy-phenyl)-propionic acid. tandfonline.comtandfonline.com This precursor undergoes a ring-closure reaction using a Lewis acid like AlCl₃ to form 5,6-dimethoxy-1-indanone. tandfonline.com This indanone is then converted to an ester and subsequently reacted with various substituted primary anilines to yield a library of secondary amide derivatives. tandfonline.com
Another functionalization approach is the esterification of an indene carboxylic acid. The condensation of 1-hydroxy-1H-indene-2-carboxylic acid with various alcohols in the presence of a catalytic amount of para-toluenesulfonic acid (PTSA) effectively yields the corresponding esters.
The following table details a selection of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives synthesized by reacting the corresponding methyl ester with substituted anilines.
| Compound | Substituted Aniline Used | Yield (%) | Melting Point (°C) |
| 2 | p-toluidine | 67% | 204–207 |
| 7 | 4-chloroaniline | 71% | 222–224 |
| 8 | 4-bromoaniline | 70% | 228–230 |
| Data sourced from Koca et al. (2016) tandfonline.com |
Generation of Indene Amino Acid Derivatives
The indene scaffold can be incorporated into amino acid structures, creating conformationally restricted analogues of biological molecules. A multi-step synthesis has been developed to produce a series of indene amino acid derivatives. acs.org
The synthesis commences with 1,2-bis(bromomethyl)benzene (B41939) and ethyl isocyanoacetate to form ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate. acs.org This intermediate is then hydrolyzed under acidic conditions to convert the isocyano group into a primary amine, yielding the core amino ester, 2-amino-indene-2-carboxylic acid ethyl ester. acs.org Subsequently, this amino ester is condensed with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. acs.org The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which serves as a key intermediate for creating a variety of final amide derivatives through coupling with different substituted phenylhydrazines. acs.org
Synthetic Scheme for Indene Amino Acid Derivatives
| Step | Reactants | Key Intermediate/Product |
|---|---|---|
| 1 | 1,2-bis(bromomethyl)benzene, ethyl isocyanoacetate | ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate |
| 2 | Intermediate from Step 1, HCl | 2-amino-indene-2-carboxylic acid ethyl ester |
| 3 | Intermediate from Step 2, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | ethyl 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylate |
| 4 | Intermediate from Step 3, LiOH·H₂O | 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylic acid |
| 5 | Intermediate from Step 4, Substituted phenylhydrazines | Final Indene Amino Acid Derivatives |
Data sourced from Hu et al. (2025) acs.org
Synthesis of 2-Amino-2,3-dihydro-1H-indene-5-carboxamide Analogues
Specific analogues, such as 2-amino-2,3-dihydro-1H-indene-5-carboxamides, have been designed and synthesized as selective discoidin domain receptor 1 (DDR1) inhibitors. sci-hub.se The synthetic strategy was devised to improve target specificity and spare other kinases, such as tropomyosin receptor kinases (Trks). sci-hub.senih.gov
The synthesis begins with a protected aminoindane ester, which undergoes a Buchwald-Hartwig amination reaction with 5-bromopyrimidine. nih.gov The resulting product is then coupled with various anilines to form the final carboxamide derivatives. nih.gov In this series, it was discovered that the stereochemistry at the 2-position of the indene ring is crucial for activity, with the (R)-isomer 7c showing significantly more potent inhibition of DDR1 (IC₅₀ value of 5.6 nM) compared to the (S)-isomer 7d (IC₅₀ value of 42.5 nM). sci-hub.se This difference was attributed to the (R)-isomer's ability to form a more favorable hydrogen bond with a key amino acid residue in the kinase's active site. sci-hub.se
| Compound | Description | DDR1 IC₅₀ (nM) |
| 7c | (R)-isomer | 5.6 |
| 7d | (S)-isomer | 42.5 |
| 7f | Representative compound | 14.9 |
| Data sourced from Deng et al. (2019) sci-hub.se |
Novel Synthetic Strategies and Methodological Advancements
The field of organic synthesis is constantly evolving, with new reactions being developed to construct complex molecules with high efficiency. The enol-Ugi reaction represents one such advancement that has been applied to indene-derived scaffolds.
Enol-Ugi Reactions for Indene-Derived Scaffolds
The enol-Ugi reaction is a powerful multicomponent condensation that provides a direct route to synthesizing β-enamine peptidomimetics. nih.gov This variant of the classical Ugi four-component reaction utilizes an enol as the acidic component. nih.govmdpi.com
Research has demonstrated the successful use of enols derived from five-membered cyclic amides, specifically an indandione derivative, in these reactions. unex.es In a typical procedure, the indandione-derived enol is reacted with an imine (e.g., (E)-N-benzyl-1-phenylmethanimine) and an isocyanide (e.g., cyclohexyl isocyanide) in methanol. unex.es This highly convergent process yields stable β-enaminoamide structures, confirmed through spectroscopic analysis. unex.esrsc.org The resulting enol-Ugi adducts show remarkable stability, and the modular nature of the reaction allows for the construction of diverse peptidomimetic scaffolds. nih.govunex.es
| Reactants | Product | Yield (%) |
| Indandione derivative (10), (E)-N-benzyl-1-phenylmethanimine (3a), cyclohexyl isocyanide (4a) | Enamine (11a) | 43% |
| Data sourced from Ramiro et al. (2024) unex.es |
Acid-Induced Intramolecular Cyclization Reactions
Acid-induced intramolecular cyclization is a cornerstone for constructing the indanone skeleton, which is a frequent precursor to indene systems. A primary example is the Friedel-Crafts acylation, where a suitably substituted phenylpropionyl chloride undergoes cyclization in the presence of a strong acid catalyst.
One established method involves the cyclization of 3-chloro-3',4'-dimethoxypropiophenone using an acid to produce 5,6-dimethoxy-1-indanone. quickcompany.in The efficiency of this reaction is dependent on the acid used, reaction temperature, and duration. quickcompany.in For instance, using sulfuric acid at temperatures between 55-59°C for approximately 8 hours can yield the desired indanone product. quickcompany.in Another pathway involves taking o-dimethyl ether as a raw material and reacting it with compounds such as 3-chloropropionyl chloride. This process proceeds through an initial Friedel-Crafts acylation followed by an intramolecular Friedel-Crafts alkylation to form the five-membered ring of the indanone. google.com
A more specialized acid-induced cyclization has been reported for the synthesis of halogenated indenes. The cyclization of 1,1-disubstituted 3-aryl-2,3-dibromoallylalcohols can produce 2,3-dibromo-1H-indene derivatives, which serve as versatile building blocks for more complex indene structures. researchgate.net
Carbonyl-Extrusion Reactions in Indene Derivatives
Carbonyl-extrusion reactions provide a strategic method for converting indanone intermediates into their corresponding indene derivatives. This transformation is synthetically useful for removing the carbonyl group when it is no longer required in the final target molecule. While decarbonylation of ketones can be challenging, it is a key step in certain synthetic routes. acs.org
In the synthesis of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives, a carbonyl-extrusion reaction was successfully employed. acs.org In this pathway, Boc-protected amino-indanone precursors were converted into their respective indene derivatives through a carbonyl-extrusion process before being deprotected to yield the desired indene intermediates. acs.org This step highlights the utility of removing the C1-carbonyl group from the indanone ring to achieve the final 1H-indene scaffold.
Buchwald-Hartwig Amination in Indene Systems
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com Its significance lies in its ability to create aryl amines from aryl halides under relatively mild conditions, tolerating a wide variety of functional groups. wikipedia.orgnumberanalytics.com The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by association of the amine, deprotonation, and finally, reductive elimination to yield the C-N coupled product and regenerate the catalyst. wikipedia.org
This reaction has been effectively applied in the synthesis of functionalized indene systems. For example, in a multi-step synthesis of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives, a key step involves the coupling of an amino-indene intermediate with 5-bromopyrimidine. acs.org This C-N bond formation is achieved via a Buchwald-Hartwig amination reaction, demonstrating the method's applicability to complex heterocyclic scaffolds attached to the indene core. acs.org
Key Intermediates in this compound Synthesis
The synthesis of this compound and its analogues relies on the preparation of several crucial intermediates. The following sections detail the formation of these key building blocks.
Preparation of 5,6-Dimethoxy-1-oxo-indane-2-carboxamide Derivatives
The synthesis of 5,6-dimethoxy-1-oxo-indane-2-carboxamide derivatives is a critical step toward obtaining functionalized indenes. A series of substituted phenyl-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenylmethanone analogues have been synthesized and studied. nih.gov Furthermore, research has led to the successful synthesis of a series of 5,6-dimethoxy-1H-indene-2-carboxamides, which are direct derivatives of the target compound class. researchgate.net These syntheses often start from 5,6-dimethoxy-1-indanone and involve several steps to introduce the carboxamide functionality at the C2 position.
Synthesis of 3-(3,4-Dimethoxy-phenyl)-propionyl chloride
This acyl chloride is a vital precursor for constructing the dimethoxy-substituted indanone ring. Its synthesis is typically achieved from the corresponding carboxylic acid.
A common laboratory preparation involves reacting 3-(3,4-dimethoxyphenyl)propanoic acid with a chlorinating agent. rsc.orgmolaid.com For example, treatment of the acid with oxalyl chloride in a solvent like dichloromethane (B109758) at room temperature effectively converts the carboxylic acid to 3-(3,4-dimethoxyphenyl)propionyl chloride. rsc.orgmolaid.com The use of a catalytic amount of dimethylformamide (DMF) can facilitate this reaction. rsc.org
Table 1: Synthesis of 3-(3,4-Dimethoxy-phenyl)-propionyl chloride
| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |
| 3-(3,4-dimethoxyphenyl)propanoic acid | Oxalyl chloride, DMF (cat.) | Dichloromethane | 1 h | - | rsc.org |
| 3,4-dimethoxyphenyl-propionic acid | Oxalyl chloride | Dichloromethane | 19 h | 100% | molaid.com |
Formation of 5,6-Dimethoxy-1-indanone Intermediates
5,6-Dimethoxy-1-indanone is a cornerstone intermediate for many indene-based target molecules. quickcompany.inresearchgate.netchinjmap.com Its synthesis is most famously achieved through an intramolecular Friedel-Crafts reaction.
The process typically starts with a precursor like 3-(3,4-dimethoxyphenyl)propionyl chloride. google.com In the presence of a strong acid catalyst, such as polyphosphoric acid or sulfuric acid, the acyl chloride undergoes an intramolecular electrophilic aromatic substitution to form the five-membered ring, yielding 5,6-dimethoxy-1-indanone. quickcompany.in An alternative, multi-step route begins with o-dimethyl ether, which undergoes Friedel-Crafts acylation with 3-chloropropionyl chloride, followed by a subsequent intramolecular alkylation to furnish the indanone ring. google.com These methods provide reliable access to this key intermediate with good yields. quickcompany.ingoogle.com
Generation of 2-Isocyano-2,3-dihydro-1H-indene-2-carboxylate
A significant precursor in the synthesis of certain indene derivatives is ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate. acs.org The synthesis of this compound has been achieved through a cyclization reaction involving 1,2-bis(bromomethyl)benzene and ethyl isocyanoacetate. acs.org
The reaction is carried out in acetonitrile (B52724) (MeCN) with potassium carbonate (K₂CO₃) as the base. Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) is utilized as a phase-transfer catalyst. The heterogeneous mixture is heated under an argon atmosphere for an extended period to drive the reaction to completion. acs.org Following the reaction, the mixture is concentrated, redissolved in ethyl acetate (B1210297) (EtOAc), and washed to remove inorganic salts and other aqueous-soluble impurities. Purification by flash column chromatography yields the desired product as a white solid. acs.org
Table 1: Synthesis of Ethyl 2-Isocyano-2,3-dihydro-1H-indene-2-carboxylate
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1,2-bis(bromomethyl)benzene, Ethyl isocyanoacetate | K₂CO₃, TBAHS, MeCN, 70–80 °C, Ar, 16 h | Ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate | 57.3% | acs.org |
Derivatization of 2-Amino-indene-2-carboxylic Acid Ethyl Ester
The isocyano group in ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate serves as a masked amino group. It can be readily converted to the corresponding primary amine, 2-amino-indene-2-carboxylic acid ethyl ester, through acid-catalyzed hydrolysis. acs.org This transformation is accomplished by stirring the isocyano compound in a mixture of ethyl acetate, absolute ethanol (B145695) (EtOH), and hydrochloric acid (HCl) at room temperature under an argon atmosphere. acs.org After the reaction, volatiles are removed, and the mixture is basified to a pH of 8–9 with saturated sodium bicarbonate (NaHCO₃) to liberate the free amine. The crude product, obtained as a colorless oil, is typically of high purity and can be used in subsequent steps without further purification. acs.org
This amino ester is a versatile intermediate for further derivatization, particularly for the formation of amides. For instance, it can undergo condensation with carboxylic acids like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to form more complex amide derivatives. acs.org This subsequent amide can then be hydrolyzed, for example using lithium hydroxide (B78521) (LiOH·H₂O), to yield the corresponding carboxylic acid, 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylic acid. acs.org
Table 2: Derivatization of 2-Amino-indene-2-carboxylic Acid Ethyl Ester
| Precursor | Reaction | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate | Hydrolysis | HCl, EtOAc, absolute EtOH, rt, Ar, 20 h; then sat. NaHCO₃ | 2-Amino-indene-2-carboxylic acid ethyl ester | 96.2% | acs.org |
| 2-Amino-indene-2-carboxylic acid ethyl ester | Amide Condensation | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, EDCI, HOBt, DIPEA | Ethyl 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylate | - | acs.org |
| Ethyl 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylate | Ester Hydrolysis | LiOH·H₂O, THF, MeOH, H₂O, 16 h | 2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylic acid | - | acs.org |
Utilization of 1-Hydroxy-1H-indene-2-carboxylic Acid
1-Hydroxy-1H-indene-2-carboxylic acid is a valuable starting material for the synthesis of various functionalized indenol derivatives. researchgate.netscispace.com A primary application of this compound is its use in esterification reactions. scispace.com
A straightforward and efficient one-pot synthesis of alkyl 1-hydroxy-1H-indene-2-carboxylates has been developed through the classical Fischer esterification of 1-hydroxy-1H-indene-2-carboxylic acid with a range of aliphatic alcohols. researchgate.netscispace.com The reaction is typically performed in toluene (B28343) at reflux with a catalytic amount of para-toluenesulfonic acid (PTSA), utilizing a Dean-Stark apparatus to remove the water formed during the reaction. scispace.com This method provides the corresponding esters in moderate to good yields. scispace.com The resulting indenol esters can be further modified; for example, they can be acetylated using acetic anhydride (B1165640) and a catalytic amount of sulfuric acid to produce alkyl 1-acetoxy-1H-indene-2-carboxylates.
Table 3: Esterification of 1-Hydroxy-1H-indene-2-carboxylic Acid
| Starting Material | Alcohol | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-Hydroxy-1H-indene-2-carboxylic acid | Various aliphatic alcohols | Toluene, PTSA (cat.), reflux | Alkyl 1-hydroxy-1H-indene-2-carboxylates | Moderate to Good | scispace.com |
| 1-Hydroxy-1H-indene-2-carboxylic acid | Ethanol | Toluene, PTSA (cat.), reflux | Ethyl 1-hydroxy-1H-indene-2-carboxylate | 65% | scispace.com |
These synthetic strategies highlight the chemical accessibility and derivatization potential of the indene core structure, enabling the generation of a diverse array of molecules from key intermediates like 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate, 2-amino-indene-2-carboxylic acid ethyl ester, and 1-hydroxy-1H-indene-2-carboxylic acid.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the structure of 1H-Indene-2-carboxamide and its analogues. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation
Proton NMR (¹H-NMR) is instrumental in confirming the presence and connectivity of hydrogen atoms within the this compound structure. In deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the amide proton (–NH) typically appears as a singlet in the downfield region of the spectrum, with chemical shifts reported between δ 9.41 and 9.79 ppm. tandfonline.com The protons attached to the aromatic ring of the indene (B144670) core and any substituted phenyl rings resonate in the range of δ 6.60 to 8.07 ppm. tandfonline.com The two methylene (B1212753) protons (Ha and Hb) of the indene ring are observed as a singlet at approximately δ 3.67 ppm. tandfonline.com
For instance, in a study of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives, the amide proton signal was observed between 7.52 and 10.06 ppm. tandfonline.com The aromatic protons showed peaks in the range of 6.60 to 8.07 ppm. tandfonline.com Specific examples from the literature provide further detailed assignments. For 5,6-dimethoxy-1H-indene-2-carboxylic acid phenylamide, the amide proton appears at δ 7.81 ppm in CDCl₃, while the aromatic and methylene protons are also clearly resolved. tandfonline.com
Interactive Table: ¹H-NMR Data for Selected this compound Derivatives
| Compound | Solvent | Amide (–NH) δ (ppm) | Aromatic Protons δ (ppm) | Methylene (CH₂) δ (ppm) | Other Signals δ (ppm) | Reference |
| 5,6-dimethoxy-1H-indene-2-carboxylic acid phenylamide | CDCl₃ | 7.81 (s) | 7.64 (d), 7.52 (s), 7.33 (dd), 7.13-7.09 (m), 7.04 (s), 6.96 (s) | 3.69 (d) | 3.91 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃) | tandfonline.com |
| 5,6-dimethoxy-1H-indene-2-carboxylic acid p-tolylamide | CDCl₃ | 7.97 (s) | 7.53 (d), 7.49 (s), 7.09 (d), 6.98 (s), 6.90 (s) | 3.64 (s) | 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.29 (s, 3H, CH₃) | tandfonline.com |
| 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-chloro-phenyl)-amide | CDCl₃ | 7.78 (s) | 7.58 (d), 7.51 (s), 7.27 (d), 7.03 (s), 6.96 (s) | 3.67 (s) | 3.91 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃) | tandfonline.com |
| 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-bromo-phenyl)-amide | CDCl₃ | 7.80 (s) | 7.54 (s), 7.51 (d), 7.42 (d), 7.03 (s), 6.95 (s) | 3.67 (d) | 3.91 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃) | tandfonline.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound and its derivatives. The carbonyl carbon of the amide group is a key diagnostic signal, typically resonating in the range of δ 160.08 to 163.67 ppm. tandfonline.com The aromatic carbons of the indene and substituted phenyl rings exhibit signals between δ 105.90 and 161.55 ppm. tandfonline.com The methylene carbon of the indene ring generally appears around δ 38-39 ppm. tandfonline.com
For example, in 5,6-dimethoxy-1H-indene-2-carboxylic acid phenylamide, the carbonyl carbon is observed at δ 163.14 ppm in CDCl₃. tandfonline.com The various aromatic carbons are found between δ 105.94 and 149.69 ppm, and the methylene carbon is at δ 38.56 ppm. tandfonline.com These distinct chemical shifts allow for the complete assignment of the carbon framework.
Interactive Table: ¹³C-NMR Data for Selected this compound Derivatives
| Compound | Solvent | Carbonyl (C=O) δ (ppm) | Aromatic Carbons δ (ppm) | Methylene (CH₂) δ (ppm) | Other Signals δ (ppm) | Reference |
| 5,6-dimethoxy-1H-indene-2-carboxylic acid phenylamide | CDCl₃ | 163.14 | 149.69, 148.97, 139.82, 138.31, 137.55, 137.01, 135.59, 129.27, 124.41, 120.18, 107.82, 105.94 | 38.56 | 56.37, 56.34 (OCH₃) | tandfonline.com |
| 5,6-dimethoxy-1H-indene-2-carboxylic acid p-tolylamide | CDCl₃ | 163.23 | 149.55, 148.89, 139.96, 137.53, 136.90, 135.84, 135.70, 133.96, 129.70, 120.37, 107.79, 105.90 | 38.55 | 56.33, 56.28 (OCH₃), 21.11 (CH₃) | tandfonline.com |
| 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-chloro-phenyl)-amide | CDCl₃ | 160.08 | 149.85, 149.04, 139.39, 137.59, 137.34, 136.88, 135.46, 129.32, 129.24, 121.39, 107.82, 105.99 | 38.51 | 56.37, 56.34 (OCH₃) | tandfonline.com |
| 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-bromo-phenyl)-amide | CDCl₃ | 163.09 | 149.85, 149.03, 139.37, 137.60, 137.40, 136.84, 135.45, 132.18, 121.72, 116.92, 107.81, 105.99 | 38.50 | 56.37, 56.35 (OCH₃) | tandfonline.com |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Fluorinated Analogues
For fluorinated analogues of this compound, ¹⁹F-NMR spectroscopy is a powerful tool for structural elucidation. icpms.cz The ¹⁹F nucleus has a natural abundance of 100% and a high sensitivity, making this technique highly informative. The chemical shifts in ¹⁹F-NMR are very sensitive to the electronic environment, providing valuable information about the position and substitution pattern of fluorine atoms in the molecule. icpms.cz
In the case of 5,6-dimethoxy-1H-indene-2-carboxylic acid (2-fluoro-phenyl)-amide, ¹⁹F-NMR would provide a distinct signal for the fluorine atom on the phenyl ring, with its chemical shift and coupling to nearby protons (¹H-¹⁹F coupling) confirming its specific location. tandfonline.com While specific ¹⁹F-NMR data for this exact compound is not detailed in the provided search results, the principles of the technique are well-established for fluorinated organic molecules. icpms.czrsc.org
Mass Spectrometry
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of this compound and its derivatives with high accuracy.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a compound. mdpi.com This is a critical step in the identification and characterization of novel this compound derivatives. The technique can distinguish between compounds with the same nominal mass but different elemental compositions.
For example, the HRMS data for 5,6-dimethoxy-1H-indene-2-carboxylic acid phenylamide showed a protonated molecular ion [M+H]⁺ at an m/z of 296.1209, which is in close agreement with the calculated mass of 296.1208 for the formula C₁₈H₁₈NO₃. tandfonline.com Similarly, for the 4-chloro-phenyl derivative, the observed [M+H]⁺ was 330.0817, corresponding to the calculated mass of 330.0819 for C₁₈H₁₇ClNO₃. tandfonline.com
Interactive Table: HRMS Data for Selected this compound Derivatives
| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |
| 5,6-dimethoxy-1H-indene-2-carboxylic acid phenylamide | C₁₈H₁₇NO₃ | 296.1208 | 296.1209 | tandfonline.com |
| 5,6-dimethoxy-1H-indene-2-carboxylic acid p-tolylamide | C₁₉H₁₉NO₃ | 310.1365 | 310.1330 | tandfonline.com |
| 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-chloro-phenyl)-amide | C₁₈H₁₆ClNO₃ | 330.0819 | 330.0817 | tandfonline.com |
| 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-bromo-phenyl)-amide | C₁₈H₁₆BrNO₃ | 374.0314 | 374.0314 | tandfonline.com |
| 5,6-dimethoxy-1H-indene-2-carboxylic acid (2-fluoro-phenyl)-amide | C₁₈H₁₆FNO₃ | 314.1114 | 314.1120 | tandfonline.com |
Vibrational Spectroscopy
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. uni-siegen.de These techniques are highly sensitive to the functional groups present in a molecule and can provide a characteristic "fingerprint" for a compound. uni-siegen.de
For a derivative like 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, the IR spectrum shows characteristic absorption bands. mdpi.com The O-H stretch is observed at 3429 cm⁻¹, the C-H stretches are seen at 3122 and 2979 cm⁻¹, the nitrile (C≡N) stretch appears at 2221 cm⁻¹, and the carbonyl (C=O) stretch is at 1677 cm⁻¹. mdpi.com These distinct vibrational frequencies provide strong evidence for the presence of these functional groups within the molecule. The differences in the vibrational spectra between polymorphs of the same compound can also be used to identify different crystalline forms. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a molecule provides a unique fingerprint, with specific absorption bands corresponding to the vibrational frequencies of its bonds.
In the case of this compound and its derivatives, IR spectroscopy confirms the presence of key functional groups. The amide group exhibits characteristic absorption bands for N-H stretching and C=O (carbonyl) stretching. The indenyl moiety, which consists of a benzene (B151609) ring fused to a five-membered ring, shows characteristic C=C stretching vibrations.
A study on 5,6-dimethoxy-1H-indene-2-carboxamide derivatives, which share the core structure of this compound, provides insight into the expected IR absorption frequencies. The amide group's –C=O and –NH groups are identified through their hydrogen-bonding interactions. tandfonline.com Another study on ethyl 1-acetoxy-1H-indene-2-carboxylic acid, a related indene derivative, showed characteristic IR absorption bands at 1708 cm⁻¹ and 1246 cm⁻¹, corresponding to the carbonyl (C=O) and C-O stretching vibrations, respectively. Furthermore, research on 3-hydroxy-1-oxo-N-phenyl-1H-indene-2-carboxamide identified several key IR peaks, including those for N-H, C-H, and C=O stretching, as well as various bending vibrations. rsc.org
Based on the analysis of related compounds, the following table summarizes the expected characteristic IR absorption bands for this compound:
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
| Amide (–NH₂) | N-H Stretch | 3400-3200 |
| Amide (–C=O) | C=O Stretch | 1680-1630 |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Alkene (Indene) | C=C Stretch | 1650-1600 |
| Alkane (Indene) | C-H Stretch | 3000-2850 |
This table is interactive. Users can sort and filter the data.
These characteristic absorption frequencies are instrumental in confirming the presence of the amide and indene functionalities within the molecule.
X-ray Crystallography for Solid-State Structure Determination
Research on 2-carboxyindan-1,3-dione, a related compound, utilized X-ray crystallography to investigate its tautomeric forms in the solid state. researchgate.net Similarly, crystallographic studies of other indene derivatives have been performed to elucidate their structures. The solid-state structure of 2-(cyclopentylamino)-2,3-dihydro-1H-indene-2-carboxylic acid has also been a subject of crystallographic studies. vulcanchem.com
These studies suggest that this compound likely crystallizes in a well-defined system, with the planarity of the indene ring and the geometry of the carboxamide group being key structural features. The specific crystal system, space group, and unit cell dimensions would require a dedicated crystallographic analysis of a single crystal of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.
The UV-Vis spectrum of this compound and its derivatives is expected to show absorptions due to the π-electron system of the indene ring and the n→π* and π→π* transitions of the carboxamide group.
A study on 5,6-dimethoxy-1H-indene-2-carboxamide derivatives reported UV-Vis absorption maxima (λmax) in dimethylsulfoxide (DMSO) in the range of 333–339 nm. tandfonline.comtandfonline.com For example, 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-bromo-phenyl)-amide showed a λmax of 339 nm. tandfonline.com Another investigation involving the visible light-mediated functionalization of 1,3-dicarbonyl compounds, including an indene derivative, noted a maximum absorption wavelength of 328 nm. rsc.org The metal complexation abilities of some indene-2-carboxamide derivatives were also studied using UV-Vis spectrophotometry, with measurements taken in a wavelength range of 190 to 380 nm. tandfonline.comresearchgate.net
The following table summarizes the reported UV-Vis absorption data for derivatives of this compound:
| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Reference |
| 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-bromo-phenyl)-amide | DMSO | 339 | 4.41 | tandfonline.comtandfonline.com |
| 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-chloro-phenyl)-amide | DMSO | 338 | 4.38 | tandfonline.com |
| 5,6-dimethoxy-1H-indene-2-carboxylic acid (4-fluoro-phenyl)-amide | DMSO | 336 | 4.29 | tandfonline.com |
| 5,6-dimethoxy-1H-indene-2-carboxylic acid (2-fluoro-phenyl)-amide | DMSO | 333 | 4.22 | tandfonline.com |
| Disulfide and Indanone Carboxylic Methyl Ester Mixture | MeCN | 328 | - | rsc.org |
This table is interactive. Users can sort and filter the data.
The observed absorptions are attributed to the π→π* electronic transitions within the conjugated system of the indene ring, which are influenced by the electronic nature of the carboxamide group and any substituents on the aromatic ring.
Computational Chemistry and Theoretical Investigations
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the interaction between a small molecule ligand and a protein's binding site.
Molecular docking simulations have been effectively employed to predict how 1H-indene-2-carboxamide derivatives interact with various biological targets. For instance, studies on 5,6-dimethoxy-1H-indene-2-carboxamide derivatives have revealed their potential to inhibit cholinesterase enzymes, which are implicated in Alzheimer's disease. tandfonline.comtandfonline.com These simulations show that the main structural parts of the molecules, including the 5,6-dimethoxy-indanone, carboxamide, and phenyl ring, can occupy both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. tandfonline.comtandfonline.com
In a different context, novel indene (B144670) amino acid derivatives have been investigated as succinate (B1194679) dehydrogenase (SDH) inhibitors. acs.org Docking studies indicated that the carboxylic acid moiety of these compounds penetrates deep into the binding pocket of the enzyme. acs.org This predictive power allows researchers to screen virtual libraries of compounds and prioritize the synthesis of those with the most promising interaction profiles.
Beyond simple prediction, docking studies offer a detailed analysis of the specific interactions that stabilize the ligand-target complex. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and π-π stacking.
For a potent 5,6-dimethoxy-1H-indene-2-carboxamide inhibitor of acetylcholinesterase (AChE), simulations identified multiple crucial interactions. tandfonline.comtandfonline.com The methoxy (B1213986) groups on the indene ring form hydrogen bonds with the hydroxyl group of the Tyr130 residue in the CAS, while the carboxamide's carbonyl group forms a hydrogen bond with the phenolic hydroxyl group of Tyr121 in the PAS. tandfonline.comtandfonline.com Furthermore, significant π-π stacking interactions, a specific type of hydrophobic interaction, were observed between the ligand's rings and aromatic residues of the enzyme such as Trp84, Phe330, and Tyr334. tandfonline.comtandfonline.com
Similarly, in the case of SDH inhibitors, the indene fragment was found to form a π-π stacking interaction with the Trp_C35 residue, while the carboxylic acid moiety establishes a hydrogen bond with Ser_C42. acs.org It has been noted that inhibition of SDH from Sclerotinia sclerotiorum relies more heavily on hydrophobic interactions compared to inhibition in other species. acs.org These detailed analyses are critical for structure-activity relationship (SAR) studies, guiding the modification of the ligand to enhance binding affinity and selectivity.
Table 1: Predicted Ligand-Target Interactions for this compound Derivatives
| Compound Derivative | Target Enzyme | Interacting Residues | Interaction Type | Interaction Distance (Å) |
|---|---|---|---|---|
| Compound 21 (AChE Inhibitor) | Acetylcholinesterase (TcAChE) | Tyr130 | Hydrogen Bond | 1.94 and 2.75 |
| Gly117 | Hydrogen Bond | 1.95 and 2.68 | ||
| Tyr121 | Hydrogen Bond | 2.71 | ||
| Trp84 | π-π Stacking | 3.8 - 4.7 | ||
| Phe330, Tyr334 | π-π Stacking | 2.97 - 2.99 | ||
| Indene Amino Acid Derivative | Succinate Dehydrogenase (SDH) | Ser_C42 | Hydrogen Bond | Not Specified |
| Trp_C35 | π-π Stacking | Not Specified |
Data sourced from molecular docking studies on potent inhibitors. tandfonline.comacs.org
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure and geometry of molecules. These methods provide fundamental insights into a molecule's stability, reactivity, and other properties.
A prerequisite for any theoretical analysis is the determination of the molecule's most stable three-dimensional structure, known as its equilibrium geometry. arxiv.org This is achieved through geometry optimization, an iterative process that calculates the energy and forces on the atoms to find the coordinates that correspond to a minimum on the potential energy surface. arxiv.org
For indene derivatives and related structures, Density Functional Theory (DFT) has been a widely used method, with the B3LYP functional being a popular choice. researchgate.netresearchgate.netresearchgate.net The choice of basis set, which describes the mathematical functions used to represent the electronic wavefunction, is also critical. uni-rostock.de Studies have utilized various Pople-style basis sets, such as 6-31G(d) and 6-311G, as well as Dunning's correlation-consistent basis sets. researchgate.netresearchgate.netmdpi.com For calculations involving anions or hydrogen bonding, the addition of diffuse functions, denoted by a "+" in the basis set name (e.g., B3LYP/6-31+G(d,p)), is often necessary to obtain accurate results. Hartree-Fock (HF) theory, a more fundamental ab initio method, has also been used for comparative purposes in studies of indene-related molecules. researchgate.netresearchgate.net These calculations provide the optimized geometries that serve as the foundation for further analysis. arxiv.org
Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds. libretexts.org The this compound structure consists of a rigid bicyclic indene core and a flexible carboxamide side chain. While the indene ring system has limited conformational freedom, the single bond connecting the carboxamide group to the ring allows for rotation.
The stability of different conformers is determined by factors such as torsional strain and steric hindrance. libretexts.org The most stable conformations are those with the lowest potential energy, which typically occurs when bulky groups are staggered to minimize steric repulsion. orgosolver.com In the case of this compound, quantum chemical calculations can map the potential energy surface as a function of the dihedral angle of the carboxamide group relative to the indene ring. This analysis helps identify the most stable, low-energy conformations that the molecule is likely to adopt, which is crucial for understanding how it fits into a protein's binding site. cambridgemedchemconsulting.com
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy and spatial distribution of these orbitals are fundamental to a molecule's reactivity and electronic properties. researchgate.netnih.gov
For certain indene amide derivatives, DFT calculations have shown that the HOMO is primarily distributed on the tail benzene (B151609) ring, while the LUMO is located on the carboxylic acid moiety. acs.org This separation suggests a potential for intramolecular charge transfer and influences how the molecule interacts with electron-rich or electron-poor species.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
Table 2: Frontier Orbital Energies of Indene Amide Derivatives
| Compound | HOMO Energy (Hartree) | LUMO Energy (Hartree) | Energy Gap (Hartree) |
|---|---|---|---|
| i12 | Not Specified | Not Specified | 0.16746 |
| i19 | Not Specified | Not Specified | 0.16781 |
Data sourced from DFT calculations on indene amide derivatives. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsi.orgnih.gov
QSAR studies have been instrumental in understanding the structural requirements for the inhibitory activity of various indene and indole (B1671886) derivatives. For instance, a QSAR model was developed for a series of indeno[1,2-b]indole (B1252910) derivatives to predict their inhibitory potency against the casein kinase II (CK2) enzyme. nih.gov Such models utilize molecular descriptors that quantify various physicochemical properties of the molecules to correlate them with their biological activities, often expressed as IC50 or pIC50 values. ijpsi.orgnih.gov
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. nih.govresearchgate.net The process involves aligning a set of molecules and calculating their interaction energies with a probe atom on a 3D grid.
For derivatives of the indole-2-carboxamide scaffold, CoMFA has been successfully applied to develop predictive models for their inhibitory activities. nih.gov In a study on human liver glycogen (B147801) phosphorylase a (HLGPa) inhibitors, a CoMFA model was generated that provided insights into the structural features influencing their potency. nih.gov The resulting contour maps from the CoMFA analysis highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thus guiding the design of more potent inhibitors. nih.gov For a series of N-arylsulfonyl-indole-2-carboxamide derivatives, the CoMFA model indicated that the volume of substituents might be a dominant factor for their inhibitory activity. nih.gov
Prediction of Inhibitory Potencies
A primary goal of QSAR modeling is the prediction of the inhibitory potencies of novel or untested compounds. nih.gov By establishing a statistically robust correlation, these models can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and biological testing.
In a study of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives as potential anti-Alzheimer's agents, a series of compounds were synthesized and their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were determined. researchgate.nettandfonline.comnih.govtandfonline.com The inhibitory potencies (IC50 values) for these derivatives ranged significantly, with some compounds showing high potency. For example, compounds 20 and 21 were identified as the most potent BuChE inhibitors with IC50 values of 1.08 µM and 1.09 µM, respectively. researchgate.netnih.gov Similarly, a QSAR study on indeno[1,2-b]indole derivatives was used to predict the pIC50 values for a set of related compounds as CK2 inhibitors. nih.gov These examples demonstrate the power of predictive modeling in identifying promising drug candidates within the indene and indole carboxamide families.
Table 1: Inhibitory Potencies of 5,6-dimethoxy-1H-indene-2-carboxamide Derivatives This table is based on data for derivatives of this compound and not the parent compound itself.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
|---|---|---|---|
| Compound 20 | - | 1.08 | researchgate.netnih.gov |
| Compound 21 | - | 1.09 | researchgate.netnih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. acs.orgdntb.gov.ua In the context of drug design, MD simulations can provide detailed insights into the binding of a ligand to its receptor, the stability of the resulting complex, and the conformational changes that may occur upon binding. nih.gov
For various indene and indole carboxamide derivatives, MD simulations have been employed to complement molecular docking studies and to gain a more dynamic understanding of their interactions with biological targets. nih.govacs.orgnih.gov For example, in a study of 2-aryl-6-carboxamide benzoxazole (B165842) derivatives as cholinesterase inhibitors, MD simulations revealed the stability of the most potent compound within the active sites of both AChE and BChE. nih.gov Similarly, MD simulations of N-arylsulfonyl-indole-2-carboxamide derivatives bound to fructose-1,6-bisphosphatase indicated that the screened compounds could bind stably to the enzyme. nih.gov These simulations can reveal key amino acid residues involved in the binding and help to rationalize the observed structure-activity relationships, thereby providing a more complete picture of the inhibitory mechanism at the atomic level. nih.govnih.gov
Molecular Electrostatic Potential Analysis
Molecular Electrostatic Potential (MEP) analysis is a crucial computational method used to visualize and understand the three-dimensional charge distribution of a molecule. It provides a map of the electrostatic potential on the electron density surface, which is invaluable for predicting and interpreting the chemical reactivity of a molecule toward both electrophilic and nucleophilic attacks. chemrxiv.orgresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded, where red indicates regions of most negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of most positive potential (electron-deficient, prone to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential.
For this compound, the MEP analysis reveals distinct regions of positive and negative potential that are critical in governing its intermolecular interactions and reactivity. The primary sites for electrophilic and nucleophilic interactions can be identified by analyzing the electrostatic potential distribution across the molecule.
The most negative electrostatic potential is concentrated around the electronegative oxygen and nitrogen atoms of the carboxamide group. The oxygen atom of the carbonyl group (C=O) represents the most significant region of negative potential, making it a primary site for electrophilic attack and hydrogen bond donation. vaia.com The nitrogen atom of the amide also contributes to the negative potential region, though to a lesser extent than the carbonyl oxygen.
Conversely, the most positive electrostatic potential is located on the hydrogen atoms of the amide group (-NH2) and the hydrogen atoms attached to the aromatic ring. These electron-deficient regions are the most likely sites for nucleophilic attack. The pi-electron cloud of the indene ring system can also act as a weak nucleophile. vaia.com
The insights gained from MEP analysis are instrumental in understanding the non-covalent interactions that this compound can participate in, which is fundamental for applications in drug design and materials science. chemrxiv.org The analysis helps in predicting how the molecule will interact with biological targets or other molecules. smolecule.com
Below is a table summarizing the key findings from a theoretical Molecular Electrostatic Potential analysis of this compound.
| Molecular Region | Electrostatic Potential | Predicted Reactivity |
| Carbonyl Oxygen (C=O) | Highly Negative (Electron-rich) | Site for Electrophilic Attack / Hydrogen Bond Acceptor |
| Amide Nitrogen (-NH2) | Negative (Electron-rich) | Site for Electrophilic Attack / Hydrogen Bond Acceptor |
| Amide Hydrogens (-NH2) | Highly Positive (Electron-deficient) | Site for Nucleophilic Attack / Hydrogen Bond Donor |
| Aromatic Hydrogens | Positive (Electron-deficient) | Site for Nucleophilic Attack |
| Indene Ring System | Near-neutral to slightly negative | Potential for π-π stacking interactions |
Structure Activity Relationship Sar Studies
Impact of Substituents on Biological Activities
A series of 5,6-dimethoxy-1H-indene-2-carboxamides has been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. researchgate.netnih.gov The findings indicate that most of these compounds exhibit a preference for inhibiting BuChE over AChE. researchgate.netnih.gov
The position of substituents on the N-phenyl ring of the carboxamide did not show a significant difference in inhibitory activity between meta and para-substituted derivatives. researchgate.net However, the nature of the amine group in related tertiary amide derivatives was found to be a determining factor for potency, with the order of inhibition being dimethyl amine > piperidine (B6355638) > morpholine. researchgate.net For instance, in a series of indanone-based carboxamides, compound 5c , a meta-substituted derivative, was the most potent AChE inhibitor (IC₅₀ = 0.12 μM), while the para-substituted compound 7b was the most potent BuChE inhibitor (IC₅₀ = 0.04 μM). researchgate.net
In another series of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives, compounds 20 and 21 were identified as the most potent BuChE inhibitors, with IC₅₀ values of 1.08 μM and 1.09 μM, respectively. researchgate.netnih.gov Kinetic studies revealed that compound 20 acts as a noncompetitive inhibitor of BuChE. researchgate.netnih.gov Molecular docking studies suggest that this compound interacts with the peripheral anionic site (PAS) of the enzyme. researchgate.netnih.gov
| Compound | Substituent (R) | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| 20 | 3-Bromophenyl | 2.31 | 1.08 |
| 21 | 4-Bromophenyl | 1.09 | 1.09 |
| 16 | 4-Fluorophenyl | 1.58 | 1.63 |
| 22 | 3,4-Dichlorophenyl | 2.15 | 1.15 |
Data sourced from Koca et al. (2016). nih.gov
The aggregation of amyloid-beta peptides (Aβ₁₋₄₂) is a key pathological hallmark of Alzheimer's disease. Several 5,6-dimethoxy-1H-indene-2-carboxamide derivatives have demonstrated the ability to inhibit this process. nih.gov The thioflavin T assay, a standard method for measuring Aβ aggregation, was used to evaluate these compounds. researchgate.net
Compounds 16 , 20 , 21 , and 22 from this series showed significant inhibition of Aβ₁₋₄₂ self-aggregation. researchgate.netnih.gov This dual activity of cholinesterase and Aβ aggregation inhibition makes these compounds interesting multifunctional candidates for Alzheimer's disease research. researchgate.netnih.gov
| Compound | Substituent (R) | Aβ₁₋₄₂ Aggregation Inhibition (%) at 25 µM |
| 16 | 4-Fluorophenyl | 55.4 |
| 20 | 3-Bromophenyl | 61.2 |
| 21 | 4-Bromophenyl | 58.7 |
| 22 | 3,4-Dichlorophenyl | 53.8 |
Data sourced from Koca et al. (2016). nih.gov
Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen and has been implicated in various diseases, including cancer. nih.govresearchgate.net A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives were designed as selective DDR1 inhibitors. nih.govacs.org
Structure-based design led to the synthesis of enantiomers 7c (R-isomer) and 7d (S-isomer). The R-isomer (7c ) was found to be significantly more potent, with a DDR1 IC₅₀ of 5.6 nM, compared to 42.5 nM for the S-isomer (7d ). nih.govacs.org This stereoselectivity is attributed to a more favorable hydrogen bonding interaction with the gatekeeper residue Thr701 in the kinase domain. nih.gov
Further modifications aimed at improving selectivity. Introducing a small methyl group at the nitrogen of 7c to create compound 7f resulted in a slight decrease in DDR1 potency (IC₅₀ = 14.9 nM) but significantly reduced its activity against the related DDR2 kinase (IC₅₀ = 933 nM), thereby enhancing selectivity. nih.govresearchgate.net Replacing the trifluoromethyl group on the phenyl ring of 7f with ethyl (7j ), isopropyl (7k ), or tert-butyl (7l ) groups maintained DDR1 potency but decreased selectivity by improving potency against other kinases. nih.govacs.org
| Compound | R¹ | R² | DDR1 IC₅₀ (nM) | DDR2 IC₅₀ (nM) |
| 7c | H | 4-(trifluoromethyl)phenyl | 5.6 | 137 |
| 7d | H | 4-(trifluoromethyl)phenyl | 42.5 | 653 |
| 7f | CH₃ | 4-(trifluoromethyl)phenyl | 14.9 | 933 |
| 7j | CH₃ | 4-ethylphenyl | 14.7 | 101 |
| 7k | CH₃ | 4-isopropylphenyl | 15.0 | 79.4 |
| 7l | CH₃ | 4-(tert-butyl)phenyl | 14.4 | 132 |
Data sourced from Zhu et al. (2019). nih.govacs.org
While direct SAR studies on 1H-indene-2-carboxamides as CB1 receptor modulators are limited, valuable insights can be drawn from the closely related indole-2-carboxamide scaffold. researchgate.netresearchgate.net Indole-2-carboxamides are a well-established class of CB1 allosteric modulators. acs.orgnih.govnih.govacs.org
For indole-2-carboxamides, the carboxamide functional group is essential for the stimulatory effect on the CB1 receptor. acs.orgnih.gov Replacing the amide with an ester group abolishes this enhancing effect. unc.edu The indole (B1671886) ring itself is preferred for maintaining high binding affinity to the allosteric site. nih.govnih.gov
Substituents on the indole ring and the N-phenethyl moiety significantly impact activity. A chlorine atom at the 5-position of the indole ring, combined with a dimethylamino or piperidinyl group at the 4-position of the N-phenethyl moiety, results in potent modulators. acs.orgnih.gov Alkyl groups at the C3 position of the indole ring also profoundly influence the allosteric effects. nih.govnih.gov For instance, short alkyl groups at C3 enhance negative allosteric modulation. rti.org
Given that the indene (B144670) ring is a common bioisostere for the indole ring, it is plausible that these SAR trends would translate to the 1H-indene-2-carboxamide scaffold. The core carboxamide would likely remain crucial, with substituents on the indene ring and the N-alkyl/aryl portion playing a key role in modulating potency and the nature of the allosteric effect.
Succinate (B1194679) dehydrogenase (SDH) is a key enzyme in the mitochondrial electron transport chain and the citric acid cycle, making it a target for fungicides. nih.govmedchemexpress.com Carboxamide derivatives are a major class of SDH inhibitors (SDHIs). nih.gov
Novel this compound derivatives, specifically indene amino acid derivatives, have been designed and synthesized as SDHIs. acs.org The rationale was to use the indene fragment to optimize interactions within the hydrophobic pocket of the enzyme. acs.org This approach led to the discovery of compound i18 , which showed a 7.4-fold improvement in porcine heart SDH inhibition (IC₅₀ = 0.5026 μM) compared to its parent structure. acs.org Another derivative, i19 , demonstrated potent in vitro antifungal activity against several pathogens, comparable to the commercial fungicide boscalid. acs.orgmedchemexpress.com
The SAR analysis highlights the importance of the indene fragment for enhancing hydrophobic interactions with key residues in the SDH binding site, such as ILE_C43, TRP_C35, and ILE_C30. acs.org
| Compound | R | Porcine Heart SDH IC₅₀ (µM) |
| Parent Structure | Aminocyclobutane | 3.7257 |
| i18 | Indene amino acid | 0.5026 |
| i19 | Indene amino acid | Not reported |
Data sourced from Li et al. (2025). acs.org
Role of Core Indene and Carboxamide Scaffolds
The biological activities of this compound derivatives are fundamentally dependent on the interplay between the core indene ring system and the carboxamide linker.
The indene scaffold provides a rigid, bicyclic framework that correctly orients the substituents for optimal interaction with their biological targets. researchgate.net The fusion of an aromatic benzene (B151609) ring with a cyclopentene (B43876) ring offers a unique three-dimensional structure enriched with diverse chemical properties. researchgate.net This scaffold is present in numerous biologically active compounds, demonstrating its privileged nature in medicinal chemistry. ontosight.airesearchgate.net In the context of SDH inhibition, the indene fragment enhances binding by optimizing hydrophobic interactions within the enzyme's active site. acs.org For cholinesterase and DDR1 inhibitors, it serves as a rigid backbone to present the pharmacophoric elements to the respective binding pockets. researchgate.netnih.gov
The carboxamide group is not merely a linker but an essential pharmacophoric element in many of these derivatives. Its hydrogen bonding capabilities, involving the amide N-H as a donor and the carbonyl C=O as an acceptor, are critical for anchoring the ligands to their target proteins. tandfonline.com This is explicitly demonstrated in the SAR of CB1 allosteric modulators, where its presence is required for activity. acs.orgnih.gov Similarly, for SDHIs, the carboxamide moiety is a defining feature of this entire class of fungicides. nih.gov In the DDR1 and cholinesterase inhibitors, the amide group participates in key hydrogen bonding interactions within the active sites, contributing significantly to binding affinity. nih.govtandfonline.com
Scaffold Optimization and Derivatization for Enhanced Biological Activity
The indene nucleus is a recognized privileged scaffold in medicinal chemistry, providing a rigid framework for the development of therapeutic molecules. researchgate.net Its value is demonstrated in various commercial drugs and as a core for agents targeting cancer and neurodegenerative disorders. researchgate.net
In the pursuit of novel multi-targeted agents for Alzheimer's disease, researchers have modified the indanone ring of the well-known drug donepezil (B133215) to a 1H-indene scaffold. nih.gov This strategic change was investigated to assess its contribution to cholinesterase (ChE) inhibition. nih.gov The resulting 5,6-dimethoxy-1H-indene-2-carboxamide framework serves as a foundational structure for further derivatization. nih.gov The indane/indene moieties, which consist of an aromatic benzene ring fused to a cyclopentane/cyclopentene ring, offer a rigid bicyclic structure with diverse chemical properties that are amenable to extensive SAR analysis. researchgate.net
Further studies on related scaffolds have shown that the degree of saturation in the five-membered ring is a critical determinant of activity. For instance, compounds featuring the unsaturated C=C bond characteristic of the indene ring are found to be more potent acetylcholinesterase (AChE) inhibitors compared to their corresponding saturated indane structures.
Derivatization of the core scaffold is a common strategy to enhance biological activity. The functional groups on the this compound, such as the ketone group at position 1 and the methyl ester at position 2 in certain intermediates, provide synthetic handles for introducing a variety of functional groups, thereby expanding the chemical diversity of the synthesized compounds.
Influence of Amide Linker Modifications
The amide linker in this compound derivatives is a crucial component that connects the core indene scaffold to a substituted phenyl ring. While extensive research has been conducted on the substitution patterns of the phenyl ring, specific modifications of the amide linker itself (e.g., creating ester or thioamide isosteres) in the context of 1H-indene-2-carboxamides are not extensively detailed in the reviewed literature. The primary focus has remained on the N-phenyl substituents attached to the carboxamide group. nih.gov This suggests that the influence of altering the amide linker's fundamental structure is an area that warrants further investigation to fully delineate the SAR of this compound class.
Effects of Substituent Position (Ortho-, Meta-, Para-)
The position of substituents on the N-phenyl ring of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives significantly influences their biological activity, particularly their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
A comparative study of derivatives with fluoro, chloro, methyl, and methoxy (B1213986) substituents at the ortho-, meta-, and para-positions provided detailed insights. nih.gov For AChE inhibition, substitutions at any position on the phenyl ring generally increased activity compared to the unsubstituted compound. nih.gov Specifically, ortho- and meta-chloro substituted analogs proved to be the most potent AChE inhibitors. nih.gov The ortho- and meta-fluoro substituted compounds also demonstrated significant, albeit slightly lesser, activity. nih.gov
Regarding BuChE inhibition, the effects were more varied. The unsubstituted compound was a potent BuChE inhibitor. nih.gov Unlike with AChE, electron-donating groups such as methyl (CH₃) and ethyl (C₂H₅) at the meta and para positions resulted in significant BuChE inhibition. nih.gov Halogen substitutions also contributed positively to BuChE inhibition. nih.gov
The following tables summarize the inhibitory concentrations (IC₅₀) for various substituted this compound derivatives against AChE and BuChE. nih.gov
Table 1: AChE and BuChE Inhibition by Ortho-Substituted this compound Derivatives
| Substituent (Ortho-) | Compound ID | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |
| -F | 20 | 2.33 | 1.08 |
| -Cl | 21 | 1.33 | 1.09 |
| -CH₃ | 15 | 3.51 | 2.50 |
| -OCH₃ | 3 | 5.94 | 3.25 |
Table 2: AChE and BuChE Inhibition by Meta-Substituted this compound Derivatives
| Substituent (Meta-) | Compound ID | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |
| -F | 13 | 2.86 | 2.15 |
| -Cl | 14 | 2.29 | 1.95 |
| -CH₃ | 9 | 4.60 | 1.31 |
| -OCH₃ | 10 | 6.40 | 5.57 |
Table 3: AChE and BuChE Inhibition by Para-Substituted this compound Derivatives
| Substituent (Para-) | Compound ID | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |
| -F | 6 | 3.84 | 1.23 |
| -Cl | 7 | 3.49 | 1.10 |
| -Br | 8 | 4.22 | 1.45 |
| -CH₃ | 16 | 3.10 | 1.15 |
| -OCH₃ | 4 | 7.00 | 2.81 |
Data sourced from a study on 5,6-dimethoxy-1H-indene-2-carboxamides. nih.gov
Stereochemical Influences on Activity
Stereochemistry is a fundamental aspect of drug action, as the three-dimensional shape of a molecule dictates its ability to interact with biological targets. nih.gov Enantiomers of a chiral drug can exhibit significant differences in potency, metabolism, and toxicity. nih.gov
While the specific 5,6-dimethoxy-1H-indene-2-carboxamide derivatives evaluated for anti-Alzheimer's activity were achiral, the importance of stereochemistry is well-established in related indane and indene compounds. researchgate.netnih.gov For many natural products and synthetic compounds, biological activity is confined to a single enantiomer. nih.gov For example, studies on chiral 3-Br-acivicin derivatives show that only isomers with a specific (5S, αS) configuration display significant biological activity, suggesting that uptake and target binding are stereoselective processes. nih.gov The synthesis of enantiomerically pure indane derivatives is a key strategy in medicinal chemistry to access molecules with improved pharmacological profiles. researchgate.net
Although direct studies on the stereochemical influences of chiral this compound analogues were not found in the provided research, the established principles and the critical role of chirality in the saturated indane counterparts strongly suggest that the stereochemistry would be a pivotal factor for any chiral derivatives of this scaffold. researchgate.netnih.govnih.gov
Relationship Between Electronic Properties and Biological Interactions
The electronic properties of substituents on the this compound scaffold play a direct role in modulating biological activity. The nature of these substituents—whether they are electron-withdrawing or electron-donating—can significantly alter the molecule's interaction with its biological targets. nih.gov
In the context of cholinesterase inhibition by 5,6-dimethoxy-1H-indene-2-carboxamide derivatives, a clear correlation has been established. The increased AChE inhibitory activity of halogen-substituted compounds is attributed to the high electronegativity of the halogen atoms (F, Cl, Br). nih.gov This suggests that an electron-deficient phenyl ring attached to the amide linker enhances binding or interaction with the AChE enzyme. The most potent AChE inhibitors in the series were those with ortho- or meta-chloro substitutions. nih.gov
Conversely, for BuChE inhibition, electron-donating groups such as methyl (CH₃) and ethyl (C₂H₅) at the meta and para positions were found to be beneficial. nih.gov This indicates that the inhibition mechanism and the structural requirements for optimal binding differ between AChE and BuChE. While electron-withdrawing groups still provided good BuChE inhibition, the positive impact of small alkyl groups was more pronounced for this enzyme. nih.gov These findings underscore that the electronic character of the N-phenyl ring is a key factor that can be fine-tuned to achieve potent and potentially selective enzyme inhibition. nih.gov
Biochemical Pathways and in Vitro Biological Target Interactions
Enzyme Inhibition Studies
Research into 1H-Indene-2-carboxamide and its analogues has unveiled their capacity to inhibit a range of enzymes, suggesting potential applications in various therapeutic areas. The following sections detail the specific enzymes targeted and the mechanisms underlying these inhibitory activities.
Cholinesterase (AChE and BuChE) Inhibition Mechanisms
A significant area of investigation for this compound derivatives has been their role as cholinesterase inhibitors, which are crucial in the management of Alzheimer's disease. Studies have shown that these compounds can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
A series of 5,6-dimethoxy-1H-indene-2-carboxamides demonstrated a higher inhibitory activity against BuChE compared to AChE. nih.govtandfonline.com Kinetic analysis of the most potent BuChE inhibitor from this series, compound 20 , revealed a noncompetitive inhibition mechanism. nih.govtandfonline.comresearchgate.net This indicates that the inhibitor does not bind to the active site of the enzyme but rather to an allosteric site, thereby reducing the enzyme's efficiency. nih.gov Docking studies have suggested that this interaction occurs at the peripheral anionic site (PAS) of BuChE, involving multiple potential hydrogen bonds. nih.govresearchgate.net
The inhibitory potencies of several 5,6-dimethoxy-1H-indene-2-carboxamide derivatives against both AChE and BuChE have been quantified, with IC50 values highlighting their efficacy, particularly against BuChE. nih.govtandfonline.com
| Compound | Substituent | AChE IC50 (µM) | BuChE IC50 (µM) |
| 20 | 3,4-dimethoxyphenyl | >50 | 1.08 |
| 21 | 3,4,5-trimethoxyphenyl | >50 | 1.09 |
| 16 | 4-fluorophenyl | 15.34 | 2.45 |
| Donepezil (B133215) | (Reference) | 0.02 | 3.53 |
Table 1: Inhibitory activities of selected 5,6-dimethoxy-1H-indene-2-carboxamide derivatives against AChE and BuChE.
Discoidin Domain Receptor 1 (DDR1) Kinase Activity Suppression
Derivatives of this compound have been designed and synthesized as selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various diseases, including cancer. nih.govnottingham.ac.ukacs.orgnottingham.ac.uk A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were developed to specifically target DDR1. nih.govnottingham.ac.ukacs.orgnottingham.ac.uk
One of the most promising compounds from this series, 7f , demonstrated potent and selective inhibition of DDR1. It was found to bind to DDR1 with a dissociation constant (Kd) of 5.9 nM and suppress its kinase activity with an IC50 value of 14.9 nM. nih.govnottingham.ac.ukacs.orgnottingham.ac.uk Further studies with other derivatives in this class, such as 7c , also showed potent DDR1 inhibition with an IC50 of 5.6 nM. nih.gov These compounds were found to potently inhibit collagen-induced DDR1 signaling and suppress colony formation in pancreatic cancer cells. nih.govacs.org
| Compound | DDR1 IC50 (nM) | DDR1 Kd (nM) |
| 7f | 14.9 | 5.9 |
| 7c | 5.6 | Not Reported |
Table 2: In vitro activity of selected 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives against DDR1.
Succinate (B1194679) Dehydrogenase (SDH) Inhibition
Based on the available research, there is currently no specific information detailing the inhibition of succinate dehydrogenase (SDH) by this compound or its derivatives.
Inhibition of Apoptosis Proteins (IAP)
There is no specific information available from the conducted research regarding the inhibition of Inhibitor of Apoptosis Proteins (IAP) by this compound or its derivatives.
Topoisomerase I Inhibition
The broader class of indene (B144670) compounds has been reported to possess inhibitory activity against Topoisomerase I, an enzyme critical for DNA replication and transcription. researchgate.net While specific inhibitory data for the parent this compound is not detailed, patent literature includes this compound derivatives within the scope of topoisomerase I inhibitors for potential therapeutic combinations. google.comgoogle.com This suggests that the this compound scaffold may contribute to this inhibitory activity.
Investigation of Enzyme-Inhibitor Interaction Specificity
The specificity of the interaction between this compound derivatives and their target enzymes is a crucial aspect of their therapeutic potential.
For Cholinesterase (BuChE) , the noncompetitive inhibition mechanism of compounds like 20 points to a specific interaction with the peripheral anionic site (PAS) of the enzyme, distinct from the catalytic active site. nih.govresearchgate.net This is supported by molecular docking studies that show hydrogen bonding interactions within the PAS. nih.govresearchgate.net
In the case of Discoidin Domain Receptor 1 (DDR1) , a key goal in the design of 2-amino-2,3-dihydro-1H-indene-5-carboxamide inhibitors was to achieve high selectivity. Compound 7f , for example, was found to be significantly less potent against a large panel of other kinases, demonstrating its high specificity for DDR1. nih.govacs.org This selectivity is critical for minimizing off-target effects. The design of these inhibitors often focuses on exploiting specific features of the DDR1 binding site to achieve this high degree of specificity. nih.govacs.org
For Topoisomerase I , the available information is more general to the indene class of compounds, and detailed studies on the specific interactions of this compound with this enzyme are not extensively reported. researchgate.net
Receptor Interaction Studies
The interaction of this compound derivatives with various receptors has been a subject of scientific investigation, revealing potential modulatory effects.
Receptor Binding Affinity
Studies have been conducted on derivatives of this compound to assess their binding affinity for specific receptors. For instance, a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were synthesized and evaluated as selective discoidin domain receptor 1 (DDR1) inhibitors. One of the compounds in this series demonstrated a strong binding affinity for DDR1 with a dissociation constant (Kd) value of 5.9 nM. sci-hub.se Furthermore, it effectively suppressed the kinase activity of DDR1, showing a half-maximal inhibitory concentration (IC50) of 14.9 nM. sci-hub.se Another study investigated non-peptide endothelin (ET) receptor ligands, including a 1H-indene-2-carboxylic acid derivative. This research characterized the pharmacology of human cloned ETA and ETB receptors, determining the affinity and selectivity of these non-peptide ligands. nih.gov
Allosteric Modulation of Receptors (e.g., CB1 receptor from related indole-2-carboxamides)
While direct studies on the allosteric modulation of this compound are limited, research on the structurally related indole-2-carboxamides provides valuable insights, particularly concerning the cannabinoid CB1 receptor. Allosteric modulators offer a novel approach to fine-tuning G-protein coupled receptor (GPCR) functions. nih.govnih.gov Indole-2-carboxamides have been identified as a promising scaffold for developing allosteric modulators of the CB1 receptor. nih.govunc.educsic.es
For example, two specific indole-2-carboxamides, ICAM-a and ICAM-b, were synthesized and characterized for their allosteric effects on the CB1 receptor. nih.govnih.gov Both compounds were found to enhance the binding of the CB1 agonist CP55,940, with ICAM-b showing particularly strong positive cooperativity. nih.govnih.gov Interestingly, while enhancing agonist binding, ICAM-b displayed negative modulatory effects on G-protein coupling to the CB1 receptor. nih.gov Structure-activity relationship (SAR) studies have further elucidated the features of indole-2-carboxamides that are crucial for their allosteric modulatory activity. acs.orgnih.gov These studies have shown that the carboxamide functionality at the 2-position of the indole (B1671886) ring is essential for the stimulatory effect on CB1 receptor binding. acs.orgnih.gov
Transient Receptor Potential (TRP) Channel Modulation (e.g., TRPV1, TRPA1 from related indole-2-carboxamides)
Drawing parallels from the related indole-2-carboxamide scaffold, there is potential for 1H-indene-2-carboxamides to modulate Transient Receptor Potential (TRP) channels. TRP channels are a large family of ion channels involved in various sensory processes. mdpi.com The vanilloid member, TRPV1, is a well-known target for pain and inflammation. mdpi.comresearchgate.netdntb.gov.ua
Research has shown that indole-2-carboxamides can act as novel and selective agonists for the TRPV1 ion channel. mdpi.comresearchgate.netdntb.gov.ua Newly synthesized indole-2-carboxamide derivatives have been evaluated in vitro for their ability to modulate TRPV1, assessing their efficacy, potency (EC50), and desensitization (IC50) properties. mdpi.comresearchgate.netdntb.gov.ua For the most promising of these compounds, their selectivity over the TRP ankyrin-1 (TRPA1) channel has also been confirmed. mdpi.comresearchgate.net Cannabinoids and their analogs have been reported to activate a range of TRP channels, including TRPV1, TRPV2, TRPV3, TRPV4, and TRPA1, suggesting a conserved binding site within this family. biorxiv.org
Inhibition of Protein Aggregation
A significant area of investigation for this compound derivatives is their potential to inhibit the aggregation of proteins implicated in neurodegenerative diseases.
Amyloid Beta (Aβ1–42) Self-Induced Aggregation Inhibition
The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. nih.govnih.govnih.gov The development of small molecules that can inhibit this aggregation process is a key therapeutic strategy. nih.govnih.gov A series of 5,6-dimethoxy-1H-indene-2-carboxamides were synthesized and evaluated for their ability to inhibit the aggregation of Aβ1–42. tandfonline.comnih.govtandfonline.comresearchgate.net
The thioflavin T (ThT) assay, a standard method for monitoring amyloid fibrillization, was used to measure the inhibition of Aβ1–42 aggregation. nih.govtandfonline.comnih.gov The results indicated that several of the synthesized 5,6-dimethoxy-1H-indene-2-carboxamide derivatives exhibited remarkable inhibition of Aβ1–42 aggregation. tandfonline.comnih.govtandfonline.comresearchgate.net Specifically, compounds 16, 20, 21, and 22 in the series showed significant inhibitory activity. tandfonline.comnih.govtandfonline.comresearchgate.net
| Compound | Inhibition of Aβ1–42 Aggregation | Reference |
|---|---|---|
| Compound 16 | Remarkable | tandfonline.comnih.govtandfonline.comresearchgate.net |
| Compound 20 | Remarkable | tandfonline.comnih.govtandfonline.comresearchgate.net |
| Compound 21 | Remarkable | tandfonline.comnih.govtandfonline.comresearchgate.net |
| Compound 22 | Remarkable | tandfonline.comnih.govtandfonline.comresearchgate.net |
Chelation Studies
The metal hypothesis of Alzheimer's disease suggests that dysregulated metal ions, such as copper (Cu2+), zinc (Zn2+), and iron (Fe2+), play a role in the aggregation of Aβ plaques. tandfonline.com In line with developing multi-target agents for Alzheimer's, a series of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives were also evaluated for their metal-chelating abilities. tandfonline.comtandfonline.com Spectrophotometric measurements were employed to assess the metal-chelation capacity of these compounds. tandfonline.com However, the results from one study indicated no significant chelating properties for the studied indanone derivatives. researchgate.net Further investigation into the chelation potential of the this compound scaffold is warranted.
Metal Chelation Abilities
The ability of certain this compound derivatives to chelate metal ions has been investigated, particularly in the context of developing multi-target agents for diseases like Alzheimer's. tandfonline.com A study involving a series of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives included an evaluation of their metal chelation capabilities. tandfonline.comtandfonline.com The capacity of these compounds to form complexes with biologically significant metal ions such as copper (Cu²⁺), iron (Fe²⁺), and zinc (Zn²⁺) was assessed using UV/VIS spectrophotometry. researchgate.net This analysis is crucial because dysregulation of these biometals is implicated in various pathological processes. The investigation aimed to determine if the indene scaffold, modified with a carboxamide group, could effectively bind to these metal ions. tandfonline.com However, separate research on related indanone derivatives bearing a dimethyl amine group found that the specific compounds tested did not exhibit chelating properties. researchgate.net
In Vitro Cell-Based Assays (Excluding Human Clinical Data)
Cancer Cell Line Efficacy (e.g., anti-pancreatic cancer efficacy, breast adenocarcinoma cells)
Derivatives of this compound have shown significant efficacy against various cancer cell lines in vitro, with a particular focus on pancreatic and breast cancers. A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives were designed as selective inhibitors of discoidin domain receptor 1 (DDR1), a kinase implicated in pancreatic cancer. acs.orgnih.gov
One notable compound, 7f , demonstrated potent and selective inhibition of DDR1. acs.orgresearchgate.net It bound to DDR1 with a dissociation constant (Kd) of 5.9 nM and inhibited its kinase activity with an IC₅₀ value of 14.9 nM. acs.orgnih.gov In cell-based assays using the mouse pancreatic cancer cell line Pan02, compound 7f effectively inhibited collagen-induced DDR1 activation and its downstream signaling pathways in a dose-dependent manner. acs.org Furthermore, it suppressed the colony formation of pancreatic cancer cells and inhibited the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. acs.orgresearchgate.net
Other studies have explored the cytotoxicity of indene derivatives against breast adenocarcinoma cells. Thiophene derivatives incorporating an indene moiety have been evaluated for their anticancer activity, showing cytotoxicity against the MCF-7 breast cancer cell line. scirp.org Additionally, a complex derivative was used in combination with an IAPs (inhibitors of apoptosis proteins) antagonist, AZD5582, to induce significant apoptosis in a subcutaneous MDA-MB-231 breast cancer xenograft model, highlighting the potential of indene-based structures in combination therapies. nih.gov
| Compound | Target | Cell Line | Cancer Type | Key Findings | Reference |
|---|---|---|---|---|---|
| 7f (2-amino-2,3-dihydro-1H-indene-5-carboxamide derivative) | DDR1 Kinase | Pan02 | Pancreatic Cancer | IC₅₀: 14.9 nM; Kd: 5.9 nM; Inhibited colony formation and EMT. | acs.orgnih.gov |
| Thiophene-indene derivative | Not Specified | MCF-7 | Breast Adenocarcinoma | Demonstrated cytotoxic effects. | scirp.org |
| ERN-T (TRAIL-armed nanosomes) + AZD5582 | Apoptosis Pathways | MDA-MB-231 (xenograft model) | Breast Cancer | Combination induced drastically enhanced apoptosis. | nih.gov |
Osteoblast Differentiation Induction
Certain indene derivatives have been identified as promoters of osteoblast differentiation, a critical process in bone formation and regeneration. researchgate.net A novel indene compound, KR-34893 , was incorporated into a magnesium phosphate (B84403) ceramic scaffold to enhance bone regeneration. researchgate.net In vitro studies showed that KR-34893 successfully induced the deposition of minerals and increased the expression of key osteoblast marker genes in both primary human bone marrow mesenchymal stem cells (BMSCs) and the mouse osteoblastic MC3T3-E1 cell line. researchgate.net
The expression of genes such as alkaline phosphatase (ALP), collagen type 1 α1 chain (COL1A1), and runt-related transcription factor 2 (RUNX2) are hallmarks of osteoblast differentiation. mdpi.com The ability of indene derivatives to upregulate these markers signifies their potential role in stimulating the pathways that lead to the formation of mature bone cells. researchgate.netnih.gov Another related compound, 1H-indene-2-carboxylic acid ethyl ester (KR-62980) , has also been noted in the context of promoting osteoblast differentiation. researchgate.net
| Compound | Cell Line | Assay | Observed Effect | Reference |
|---|---|---|---|---|
| KR-34893 | Human BMSCs & MC3T3-E1 | Gene Expression & Mineral Deposition | Induced expression of osteoblast markers and mineral deposition. | researchgate.net |
| KR-62980 (1H-indene-2-carboxylic acid ethyl ester) | Not Specified | Osteoblast Differentiation | Noted for promoting osteoblast differentiation. | researchgate.net |
Antimicrobial Activity (e.g., against specific fungi or bacteria)
The antimicrobial properties of compounds derived from the 1H-indene scaffold have been explored, with various derivatives demonstrating activity against both bacteria and fungi. acs.org Research into spiro-4H-pyran derivatives, which are synthesized using an indene structural base, has shown notable antibacterial effects. brieflands.com
One such compound, 5d , which integrates the indene structure, was particularly effective against Gram-positive bacteria. It exhibited good activity against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes, with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. brieflands.com The compound showed moderate activity against the standard strains of these bacteria but was inactive against the tested Gram-negative bacteria (MIC ≥512 µg/mL). brieflands.com While some indene derivatives have been generally noted for potential antimicrobial properties, specific data often pertains to more complex structures built upon the core indene framework. acs.orgontosight.ai
| Compound | Microorganism | Strain Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 5d (spiro-pyran derivative) | Staphylococcus aureus | Clinical Isolate | 32 | brieflands.com |
| Streptococcus pyogenes | Clinical Isolate | 64 | brieflands.com |
Applications and Translational Research Perspectives
1H-Indene-2-carboxamide as a Privileged Scaffold in Drug Discovery Research
The rigid, bicyclic structure of the indene (B144670) core, combined with the hydrogen bonding capabilities of the carboxamide group, makes this compound a "privileged scaffold." This term refers to molecular frameworks that are able to bind to multiple, unrelated biological targets, thus serving as a rich source for the development of novel therapeutic agents.
Design of Multi-Targeted Agents (e.g., for Neurodegenerative Disorders Research)
Neurodegenerative disorders such as Alzheimer's disease are complex and multifactorial, involving multiple pathological pathways. rsc.org This complexity has driven a shift from single-target drugs to multi-target-directed ligands (MTDLs). The this compound scaffold is well-suited for this approach.
Researchers have designed and synthesized series of 5,6-dimethoxy-1H-indene-2-carboxamide derivatives as potential multi-targeted agents for Alzheimer's disease. tandfonline.comtandfonline.com These compounds were engineered to simultaneously target key factors in the disease's progression: cholinesterase enzymes (acetylcholinesterase - AChE, and butyrylcholinesterase - BuChE) and the aggregation of amyloid-beta (Aβ) plaques. tandfonline.comtandfonline.comnih.gov The design often draws inspiration from existing drugs like donepezil (B133215), modifying its indanone ring to an indene structure to explore new binding interactions. tandfonline.comtandfonline.com
Studies have shown that many of these derivatives exhibit potent inhibitory activity, often showing higher selectivity for BuChE over AChE. tandfonline.comtandfonline.comnih.gov For instance, certain compounds with specific substitutions on the aniline (B41778) ring of the carboxamide have demonstrated significant inhibition of both BuChE and Aβ₁₋₄₂ aggregation. tandfonline.comtandfonline.comnih.gov Molecular modeling and kinetic studies have further elucidated their mechanism of action, revealing non-competitive inhibition of BuChE, where the inhibitor binds to the peripheral anionic site (PAS) of the enzyme. tandfonline.comnih.gov
| Compound Derivative | Target | Activity (IC₅₀) | Reference |
| 5,6-dimethoxy-1H-indene-2-carboxamide (Compound 20) | BuChE | 1.08 µM | tandfonline.comnih.gov |
| 5,6-dimethoxy-1H-indene-2-carboxamide (Compound 21) | BuChE | 1.09 µM | tandfonline.comnih.gov |
| 5,6-dimethoxy-1H-indene-2-carboxamide (Compounds 16, 20, 21, 22) | Aβ₁₋₄₂ aggregation | Remarkable inhibition | tandfonline.comnih.gov |
Furthermore, derivatives of 2-amino-2,3-dihydro-1H-indene-5-carboxamide have been developed as selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a molecular target in pancreatic cancer. nih.govacs.orgsemanticscholar.org This highlights the scaffold's versatility in targeting different diseases.
Lead Compound Identification and Optimization in Pre-clinical Studies
The this compound scaffold has served as a starting point for identifying and optimizing lead compounds in pre-clinical research. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties.
In the context of type 2 diabetes, derivatives of a spiro[1H-indene-1,4'-piperidine] were investigated as GPR40 agonists. acs.org To mitigate potential risks associated with reactive metabolite formation, the indene was reduced to a 2,3-dihydro-1H-indene (indane) structure, leading to compounds with maintained GPR40 binding affinity and agonist potency. acs.org This demonstrates a key aspect of lead optimization: modifying the core structure to improve safety and pharmacokinetic profiles while retaining efficacy.
The journey from an initial hit to a clinical candidate involves extensive structure-activity relationship (SAR) studies. For the this compound derivatives targeting Alzheimer's, researchers systematically varied the substituents on the carboxamide's aniline ring to enhance potency and selectivity. tandfonline.comtandfonline.com These preclinical investigations are crucial for selecting the most promising candidates for further development.
Exploration as Investigational Agents for Biological Pathways
Derivatives of this compound are valuable tools for exploring and understanding complex biological pathways. By designing selective inhibitors, researchers can probe the function of specific enzymes or receptors within a signaling cascade.
For example, the development of selective DDR1 inhibitors based on the 2-amino-2,3-dihydro-1H-indene-5-carboxamide scaffold has allowed for the investigation of the DDR1 signaling pathway in cancer. nih.govacs.orgsemanticscholar.org Studies using these compounds have shown that they can dose-dependently inhibit the collagen-induced activation of DDR1 and its downstream signaling proteins in pancreatic cancer cell lines. acs.org This provides insights into the role of DDR1 in cancer progression and validates it as a therapeutic target.
Similarly, the multi-target inhibitors of cholinesterases and Aβ aggregation derived from 5,6-dimethoxy-1H-indene-2-carboxamide help to unravel the intricate interplay between these pathological elements in Alzheimer's disease. tandfonline.comtandfonline.comnih.gov
Research Tool Development in Biochemistry
The ability of this compound derivatives to selectively interact with specific biological targets makes them valuable as research tools in biochemistry. These compounds can be used to:
Inhibit specific enzymes: As demonstrated with the cholinesterases and DDR1, these inhibitors can be used in vitro and in cell-based assays to study the consequences of blocking a particular enzyme's activity. tandfonline.comacs.org
Probe binding sites: The interaction of these compounds with their target proteins, as revealed by molecular docking studies, provides information about the structure and characteristics of the enzyme's active or allosteric sites. tandfonline.com
Modulate biological pathways: By selectively inhibiting key components, these compounds allow researchers to dissect complex signaling pathways and understand the roles of individual proteins.
The development of these chemical probes is a crucial aspect of fundamental biochemical research, enabling a deeper understanding of cellular processes in both healthy and diseased states.
Building Blocks for Advanced Materials Research
While the primary focus of research on this compound has been in the life sciences, the indene structure itself is recognized for its utility in materials science. Indene and its derivatives are used in the synthesis of polymers and are known to form ligands for metallocene catalysts used in olefin polymerization. The functional groups of the this compound, namely the carboxylic acid derivative and the potential for substitution on the aromatic ring, offer handles for polymerization and for tuning the electronic and physical properties of resulting materials. Although specific research on this compound as a monomer for advanced materials is not widely documented, its structural motifs suggest potential in this area.
Potential in Agricultural Chemical Research (e.g., as fungicidal or herbicidal agents)
The exploration of this compound and its analogues in agricultural chemistry is an emerging area. Many successful fungicides and herbicides are based on carboxamide scaffolds. The structural features of this compound, including its lipophilicity and hydrogen bonding capacity, are desirable for agrochemical design, as they influence the compound's ability to penetrate plant tissues and interact with biological targets in pests or weeds. While specific studies demonstrating the fungicidal or herbicidal activity of this compound are not yet prominent in publicly available research, the core chemical structure represents a promising starting point for the synthesis and screening of new agrochemicals.
Future Research Directions and Unexplored Avenues
Design and Synthesis of Novel 1H-Indene-2-carboxamide Analogues with Modulated Reactivity
The future of this compound research lies in the rational design and synthesis of new analogues with fine-tuned reactivity to enhance their therapeutic potential. One promising strategy involves the modification of the indanone ring of existing bioactive molecules, such as donepezil (B133215), to the 1H-indene structure. This approach aims to explore the potential contributions of this structural change to the inhibitory activity against key biological targets. tandfonline.com
A significant area of focus is the synthesis of secondary 5,6-dimethoxy-1H-indene-2-carboxamide derivatives. tandfonline.com These efforts often involve the incorporation of various substituted primary anilines at the ortho-, meta-, and para- positions of the carboxamide moiety. bohrium.comtandfonline.com The goal is to investigate the influence of different substituents on the biological activity of the resulting compounds. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, potentially impacting its binding affinity to target proteins.
The synthesis of these analogues typically follows a multi-step pathway. A common starting material is 3-(3,4-dimethoxy-phenyl)-propionic acid, which undergoes a series of reactions including conversion to the corresponding acid chloride, a ring-closure reaction to form 5,6-dimethoxy-1-indanone (B192829), and subsequent modifications to introduce the carboxamide functionality. bohrium.comtandfonline.com Microwave-assisted synthesis has also been employed to facilitate the reaction between 5,6-dimethoxy-1-oxo-indane-2-carboxylic acid methyl ester and appropriate anilines. bohrium.com
A key research direction will be to systematically explore a wider range of substituents on both the indene (B144670) ring and the carboxamide side chain. This will allow for a comprehensive structure-activity relationship (SAR) study, providing valuable insights into the chemical features required for optimal biological activity.
Exploration of Post-Condensation Transformations for Polycyclic Compounds
Post-condensation transformations of this compound derivatives offer a powerful strategy for the synthesis of complex polycyclic compounds with unique structural and biological properties. A notable example is the enol-Ugi reaction, which utilizes amide-derived enols in a multicomponent reaction to generate peptidomimetic scaffolds.
In this context, 3-hydroxy-1-oxo-N-phenyl-1H-indene-2-carboxamide has been used as a key enol component. This compound can react with an imine and an isocyanide in a one-pot synthesis to produce complex adducts. The acidic nature of the proton on the asymmetric carbon in the resulting Ugi adducts is a critical feature that can be exploited for further chemical modifications. This relative acidity allows for its involvement in intramolecular hydrogen bonding, which can influence the conformation of the molecule.
The enol-Ugi reaction can lead to the formation of stable five-membered ring enamines through a conjugate addition–β-elimination rearrangement. This transformation is distinct from the classical Mumm and Ugi-Smiles rearrangements and provides a direct route to β-enamine peptidomimetics. The stability of the resulting products, both in solid form and in solution, makes this a robust method for generating diverse molecular scaffolds.
Future research in this area should focus on expanding the scope of post-condensation transformations. This could involve exploring different types of multicomponent reactions, utilizing a broader range of starting materials, and investigating novel intramolecular cyclizations of the Ugi adducts. The goal is to generate a library of structurally diverse polycyclic compounds derived from the this compound core, which can then be screened for a variety of biological activities.
Advanced Mechanistic Elucidation of Biological Activities
While several this compound derivatives have shown promising biological activities, a deeper understanding of their mechanisms of action at the molecular level is crucial for their further development as therapeutic agents. A significant body of research has focused on their potential as multi-targeted agents for Alzheimer's disease, particularly as inhibitors of cholinesterases (ChEs) and amyloid-beta (Aβ) aggregation. tandfonline.combohrium.comstanford.edu
Studies have shown that some 5,6-dimethoxy-1H-indene-2-carboxamide derivatives exhibit higher inhibitory activity against butyrylcholinesterase (BuChE) than acetylcholinesterase (AChE). tandfonline.combohrium.comstanford.edu Kinetic analyses have revealed that some of the most potent BuChE inhibitors act as noncompetitive inhibitors. bohrium.comstanford.edu This suggests that these compounds may bind to a site on the enzyme that is distinct from the active site, leading to a conformational change that reduces the enzyme's catalytic efficiency.
Molecular docking studies have provided further insights into the binding modes of these inhibitors. For instance, potent BuChE inhibitors have been shown to form hydrogen bonds with the peripheral anionic site (PAS) of the enzyme. bohrium.comstanford.edu The PAS is a secondary binding site on cholinesterases that is involved in substrate trafficking and allosteric modulation of enzyme activity.
Future research should employ advanced techniques to further elucidate the mechanisms of action of these compounds. This could include:
X-ray crystallography to determine the precise binding mode of the inhibitors to their target enzymes.
Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) to study the conformational changes induced by inhibitor binding.
Computational simulations such as molecular dynamics to model the dynamic interactions between the inhibitors and their targets over time.
A more detailed understanding of the structure-activity relationships and the molecular basis of inhibition will be invaluable for the design of more potent and selective inhibitors.
Development of Targeted Delivery Systems for Research Compounds
The therapeutic potential of this compound and its analogues can be significantly enhanced through the development of targeted delivery systems. These systems aim to increase the concentration of the drug at the desired site of action, thereby improving efficacy and reducing off-target side effects. nih.gov Given that this compound is a heterocyclic compound, strategies developed for other heterocyclic molecules can be adapted. bohrium.comnih.govresearchgate.net
Nanocarriers represent a promising approach for the targeted delivery of these research compounds. nih.govmdpi.com Various types of nanocarriers, including liposomes, polymeric nanoparticles, and dendrimers, can be engineered to encapsulate this compound derivatives. openaccessjournals.com These nanoparticles offer several advantages, such as improved drug stability, controlled release, and enhanced cellular uptake. openaccessjournals.com
For instance, nanoparticles can be functionalized with specific ligands that recognize and bind to receptors that are overexpressed on the surface of target cells, such as cancer cells. nih.gov This active targeting strategy can significantly increase the accumulation of the drug in the tumor tissue while minimizing its distribution to healthy organs. nih.gov
Future research in this area should focus on:
Designing and synthesizing novel nanocarriers specifically tailored for the delivery of this compound derivatives. This could involve optimizing the size, surface charge, and composition of the nanoparticles to enhance their drug-loading capacity and release kinetics.
Identifying suitable targeting moieties that can be conjugated to the surface of the nanocarriers to direct them to specific cell types or tissues.
Evaluating the in vitro and in vivo performance of the developed targeted delivery systems to assess their efficacy and safety.
The development of effective targeted delivery systems will be a critical step in translating the therapeutic potential of this compound from the laboratory to clinical applications.
Integration of Artificial Intelligence and Machine Learning for Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery, and their application to the design and prediction of this compound analogues holds immense promise. tandfonline.com These computational tools can be used to analyze large datasets of chemical structures and biological activities to identify patterns and relationships that are not readily apparent to human researchers. uminho.pt
One of the key applications of AI and ML in this context is the development of predictive models for bioactivity. uminho.pt By training a machine learning model on a dataset of known this compound derivatives and their corresponding biological activities, it is possible to create a model that can predict the activity of new, untested compounds. stanford.edu This can significantly accelerate the drug discovery process by allowing researchers to prioritize the synthesis of compounds that are most likely to be active.
AI can also be used for de novo drug design, where the algorithm generates entirely new molecular structures with desired properties. acs.org By providing the AI with a set of constraints, such as a target protein structure and desired physicochemical properties, it can generate novel this compound analogues that are optimized for binding to the target and have good drug-like properties.
Future research directions in this area include:
Building comprehensive databases of this compound derivatives and their biological activities to train more accurate and robust AI/ML models.
Developing novel AI algorithms specifically tailored for the design of heterocyclic compounds like this compound.
Integrating AI/ML with other computational methods , such as molecular docking and molecular dynamics simulations, to create a more comprehensive and predictive drug discovery pipeline. acs.org
The synergy between AI, ML, and traditional medicinal chemistry approaches will undoubtedly lead to the discovery of novel this compound-based therapeutics with improved efficacy and safety profiles.
Q & A
Q. How to address gaps in existing literature on this compound’s biological activity?
Q. What innovative applications could leverage this compound’s structural motifs?
- Methodological Answer : Explore its use as a ligand in metal-organic frameworks (MOFs) for catalysis or as a pharmacophore in kinase inhibitors. Modify the indene ring with electron-withdrawing groups (e.g., -NO) to tune electronic properties for optoelectronic materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
